Product packaging for macrophage capping protein(Cat. No.:CAS No. 148412-71-9)

macrophage capping protein

Cat. No.: B1179098
CAS No.: 148412-71-9
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Description

Historical Context of Discovery and Early Characterization

Macrophage Capping Protein was originally isolated from the cytoplasm of alveolar macrophages. nih.gov Early research identified it as a protein that binds to actin and was initially referred to by several names, including gCap39, mbh1, and MCP. embopress.org These initial studies established that CAPG represents a significant portion of the total protein in the cytoplasm of macrophages, accounting for about 1%. embopress.orgnih.gov Early characterization demonstrated its ability to cap the fast-growing, or "barbed," ends of actin filaments in a calcium-dependent manner, a function that could be reversed by lowering calcium concentrations. embopress.orgnih.gov This reversible capping suggested a role for CAPG in cellular processes requiring rapid changes in actin filament length, such as membrane ruffling. embopress.org

Classification within the Gelsolin/Villin Superfamily of Actin-Regulatory Proteins

CAPG is a member of the gelsolin/villin superfamily of actin-regulatory proteins. wikipedia.orgnih.govebi.ac.uk This evolutionarily conserved family includes other key actin-binding proteins such as gelsolin, villin, adseverin, advillin, and supervillin. nih.govbiologists.com A defining characteristic of this superfamily is the presence of homologous 12 kDa subunits or domains. embopress.org However, CAPG is structurally distinct from some other members; it possesses only three of these gelsolin-like domains, in contrast to the six found in proteins like gelsolin and villin. nih.govembopress.orgnih.gov This structural difference is a key factor in its unique functional profile within the family. nih.gov

Properties

CAS No.

148412-71-9

Molecular Formula

C5H5NOS

Synonyms

macrophage capping protein

Origin of Product

United States

Molecular Biology and Genetic Aspects of Macrophage Capping Protein

Gene Structure and Genomic Location

The gene encoding human Macrophage Capping Protein, symbolized as CAPG, is situated on the proximal short arm of chromosome 2, specifically at the 2p11.2 locus. nih.govsemanticscholar.orgsinobiological.com The CAPG gene spans 16.6 kilobases (kb) and is composed of 10 exons and 9 introns. nih.govsemanticscholar.org The open reading frame, which is the protein-coding region, is 6.9 kb in length and encompasses 9 exons and 8 introns. nih.gov

Comparative analysis of the CAPG gene with other members of the gelsolin/villin family, such as gelsolin and villin, reveals evolutionary relationships. The presence of three splice sites in the CAPG gene that are nearly identical to those in the human gelsolin gene suggests a closer evolutionary link between CAPG and gelsolin than with villin. nih.gov This observation has led to the hypothesis that gelsolin and villin may have evolved through the duplication of the CAPG gene, although the evolutionary pathway is likely more intricate than a simple tandem duplication. nih.gov

FeatureDescription
Gene Symbol CAPG
Genomic Location Chromosome 2, band 2p11.2
Gene Size 16.6 kb
Exons 10
Introns 9
Open Reading Frame Size 6.9 kb

Transcriptional Regulation Mechanisms

The expression of the CAPG gene is controlled by a complex interplay of various regulatory elements, including transcription factors and non-coding RNAs.

Involvement of Transcription Factors (e.g., AP-1, HIF-1, Tyrosine Kinases)

Several transcription factors have been identified to modulate the expression of CAPG. The Activator Protein-1 (AP-1) transcription factor complex is one such regulator. semanticscholar.orgnih.gov AP-1 is known to control a range of cellular processes, including proliferation, differentiation, and apoptosis, by binding to specific DNA sequences in the promoter regions of its target genes. wikipedia.org Studies have shown that AP-1 can regulate the expression of genes involved in tumor cell motility, including CAPG. nih.gov

Hypoxia-inducible factor 1 (HIF-1) is another key transcription factor that influences CAPG expression. nih.govsemanticscholar.org HIF-1 is a master regulator of cellular responses to low oxygen conditions (hypoxia) and activates the transcription of numerous genes involved in processes like angiogenesis and glucose metabolism. tandfonline.comfrontiersin.org Research has demonstrated that HIF-1α can up-regulate the expression of CAPG protein even under normal oxygen conditions (normoxia). nih.gov Furthermore, the transcription of CAPG is induced under hypoxic conditions through the direct binding of HIF-1α to the CAPG promoter. maayanlab.cloud

The regulation of CAPG expression is also influenced by the activity of tyrosine kinases. semanticscholar.org Tyrosine kinases are enzymes that play a crucial role in signal transduction pathways that control cell growth, differentiation, and metabolism. nih.govnih.gov While the precise mechanisms are still under investigation, the involvement of tyrosine kinases suggests that CAPG expression can be modulated in response to a variety of extracellular signals. semanticscholar.org

Role of Non-coding RNAs (e.g., circular RNA circ_CAPG) in mRNA Stability

Recent research has highlighted the role of non-coding RNAs in the regulation of gene expression. One such example is the circular RNA circ_CAPG. maayanlab.cloudnih.gov Unlike linear RNAs, circular RNAs (circRNAs) form a covalently closed loop, which makes them more stable and resistant to degradation by exonucleases. nih.govnih.gov It has been shown that circ_CAPG, which is formed from exons 6-8 of the CAPG gene, can enhance the stability of the CAPG mRNA. nih.gov This stabilization can lead to increased CAPG protein levels and has been implicated in promoting chemoresistance in certain cancers. maayanlab.cloud

Post-Transcriptional Regulation: Alternative Splicing Variants

The CAPG gene undergoes alternative splicing, a process that allows for the production of multiple protein variants from a single gene. wikipedia.orgnih.gov This post-transcriptional modification contributes to the diversity of the proteome and allows for cell-type-specific or condition-specific functions. nih.gov While alternatively spliced transcript variants of CAPG have been observed, their specific functions and the mechanisms regulating their expression have not yet been fully characterized. wikipedia.orgnih.gov

Post-Translational Modifications

Following translation, the CAPG protein can undergo further modifications that impact its function and localization. These post-translational modifications add another layer of regulation to its activity.

Redox Sensitivity and Cysteine Oxidation

CAPG has been identified as a redox-sensitive protein, meaning its function can be influenced by the cellular redox state. nih.govconsensus.app This sensitivity is attributed to the presence of several cysteine residues within the protein that are susceptible to oxidation. nih.govsinobiological.com Specifically, studies in glioblastoma cell lines have identified two cysteine residues, C282 and C290, as being reversibly oxidized. nih.govuni-duesseldorf.deuni-duesseldorf.de While this oxidation does not appear to affect the canonical actin-capping function of CAPG, it has been linked to a novel role in regulating cell migration. nih.gov The altered oxidation state of these cysteines may lead to a shift in the protein's localization within the cell, potentially explaining the observed changes in cell migration properties. nih.gov

Protein Structure, Domains, and Biophysical Characteristics of Macrophage Capping Protein

Gelsolin-like Domain Organization

The structure of CapG is notably distinct from that of gelsolin and villin. While gelsolin and villin are composed of six homologous structural domains, CapG comprises only three. nih.govnih.gov This suggests that the larger proteins in the family may have evolved from a gene duplication of an ancestral gene similar to CAPG. nih.gov The three domains of CapG are referred to as gelsolin-like domains 1, 2, and 3 (S1, S2, and S3). uniprot.org This more compact domain organization is fundamental to its specific function as a capping-only protein under normal physiological conditions. nih.gov The protein is found in both the cytoplasm and the nucleus, and while it lacks a canonical nuclear localization signal (NLS), its entry into the nucleus is dependent on importin β. nih.gov

FeatureMacrophage Capping Protein (CapG)Gelsolin
Number of Gelsolin-like Domains 36
Primary Function Caps (B75204) barbed ends of F-actinSevers and caps F-actin
Severing Activity Absent (in wild-type)Present
Molecular Weight ~39 kDa~82 kDa

Functional Importance of Specific Amino Acid Sequences and Motifs (e.g., WH2-containing segment)

Specific amino acid sequences and motifs within CapG are critical for its function. One of the most significant of these is the WASp Homology 2 (WH2) domain, a versatile actin monomer-binding motif found in numerous actin-regulatory proteins. nih.govmerckmillipore.com In CapG, the WH2-containing segment is located in the linker region between the first and second gelsolin-like domains (S1-S2). nih.govembopress.org The length and sequence of this segment are crucial determinants of the protein's function. nih.govnih.gov While the WH2 domain is known to bind actin monomers, its role within the context of the entire CapG protein is intricately linked to the regulation of actin dynamics. nih.gov For instance, the length of the WH2-containing arm is a critical factor for severing activity, a function absent in wild-type CapG but inducible through specific mutations. embopress.orgnih.gov

Structural Basis of Actin Binding and Capping Activity

CapG reversibly blocks the barbed (fast-growing) ends of F-actin filaments, a process that is regulated by Ca²⁺ and phosphoinositides. wikipedia.orgnih.gov The capping activity of CapG is highly sensitive to calcium concentrations, with half-maximal capping occurring at approximately 1 µM Ca²⁺. nih.gov This is a significantly lower concentration than that required for CapG to bind to actin monomers, which occurs at a half-maximal Ca²⁺ concentration of 62 µM. nih.gov This difference suggests that the primary role of CapG in macrophages is to cap actin filaments. nih.gov The interaction is reversible; a decrease in calcium levels leads to the dissociation of CapG from the actin filament ends, a characteristic that distinguishes it from gelsolin, which requires phosphoinositide binding for release. rupress.org Structurally, calcium binding to the S1 domain is thought to initiate a conformational change, opening a latch between the S1 and S2 domains and exposing the actin-binding sites. nih.govnih.gov

FunctionCa²⁺ Concentration for Half-Maximal Activity
Filament Capping ~1 µM
Monomer Binding ~62 µM

Mutational Analysis and Structure-Function Relationships (e.g., Gain-of-Function Mutations Conferring Severing Activity)

A key aspect of understanding CapG's structure-function relationship comes from mutational analyses that have successfully converted it from a capping-only protein to one that can also sever actin filaments. nih.gov Wild-type CapG has two amino acid stretches that diverge significantly from the sequences found in severing proteins of the gelsolin family. nih.govresearchgate.net

Pioneering studies have shown that by altering these specific regions in CapG to match the corresponding sequences in gelsolin, a gain-of-function mutant with severing capabilities can be created. nih.gov The conversion of the amino acid sequence 84LNTLLGE90 to 84LDDYLGG90 confers a notable severing activity to CapG. nih.govresearchgate.net This severing function can be enhanced approximately 10-fold by introducing a second set of mutations, changing 124AFHKTS129 to 124GFKHV128. nih.govnih.gov

These "CapG-sev" mutants have been instrumental in elucidating the structural requirements for actin filament severing. nih.gov The gain of severing function is associated with a higher affinity for monomeric actin and the ability to bind and sequester two actin monomers, a feature not observed in wild-type CapG. nih.govnih.gov Furthermore, structural analysis of these mutants reveals that the length of the WH2-containing segment is a critical determinant for severing; the addition of even a single amino acid can abolish the newly acquired severing activity. nih.govnih.gov These findings underscore the precise structural and sequential requirements for the diverse functions within the gelsolin protein family.

Mutation in CapGOriginal SequenceMutated Sequence (Gelsolin-like)Functional Outcome
Mutation 1 84LNTLLGE9084LDDYLGG90Confers severing activity
Mutation 2 (in addition to Mutation 1) 124AFHKTS129124GFKHV128Enhances severing activity ~10-fold

Compound and Protein Names

Name
Actin
CapG (this compound)
F-actin
Gelsolin
Importin β
Villin

Cellular Localization and Subcellular Dynamics of Macrophage Capping Protein

Cytoplasmic Distribution and Accumulation

CapG is prominently found in the cytoplasm, particularly in macrophages where it is abundant, constituting 0.9-1% of the total cytoplasmic protein. genecards.orgnih.gov Its primary role in the cytoplasm is the regulation of the actin cytoskeleton. nih.gov By capping the rapidly growing plus ends of actin filaments, CapG influences cell motility and membrane ruffling. nih.govmdpi.com While it is a key player in cytoskeletal remodeling, its distribution is not uniform and is concentrated in areas of dynamic actin reorganization. nih.gov In clear cell renal cell carcinoma, CapG staining is observed in the cytoplasm and is associated with tumor progression. nih.gov

Cellular CompartmentPrimary Function of CapGAbundance in Macrophages
CytoplasmRegulation of actin cytoskeleton, cell motility, membrane ruffling0.9-1% of total cytoplasmic protein

Nuclear Localization and Putative Nuclear Functions

CapG is unique among the gelsolin-related actin-binding proteins as it is constitutively found in both the nucleus and the cytoplasm. researchgate.netbiologists.com This dual localization is attributed to the absence of a nuclear export sequence, which is present in other structurally related proteins. nih.govmdpi.com While its cytoplasmic functions are well-established, the roles of nuclear CapG are still being elucidated. It has been hypothesized that the nuclear fraction of CapG is involved in promoting cell motility and invasiveness. mdpi.com In some cancer cells, increased levels of nuclear CapG have been linked to enhanced cell invasion. researchgate.net Furthermore, CapG may play a role in regulating nuclear structures through its interactions with actin and has been suggested to bind to DNA. jensenlab.orgsinobiological.com

Nuclear actin is involved in several key nuclear processes, including chromatin remodeling and transcription. researchgate.net CapG, as an actin-binding protein present in the nucleus, is thought to influence these processes. researchgate.net It has been suggested that nuclear CapG can interfere with nuclear PI3-kinase and is involved in phosphatidylinositol-driven chromatin remodeling. researchgate.net The ability of CapG to modulate actin dynamics within the nucleus suggests its participation in the regulation of gene expression and the maintenance of nuclear architecture. researchgate.net

The entry of CapG into the nucleus is an active process that requires energy. biologists.comnih.gov Although CapG does not possess a canonical nuclear localization signal (NLS), its nuclear import is mediated by importin β. nih.govbiologists.com This importin β-dependent pathway is crucial for its nuclear accumulation. biologists.com Studies have shown that increased importin-β-dependent nuclear import of CapG can promote cell invasion. wikipedia.orgbiologists.com The transport of CapG into the nucleolus is also an active, ATP-dependent process that can be supported by the Ran GTPase. nih.gov

Nuclear Function/ProcessRole of Macrophage Capping ProteinTransport Mechanism
Nuclear Actin DynamicsRegulation of chromatin remodeling and transcriptionImportin β-dependent nuclear import
Cell InvasionPromotion of invasive phenotypesEnergy-dependent transport
Nuclear StructurePotential regulation of nuclear architectureRan GTPase-supported nucleolar transport

Dynamic Localization in Specialized Cellular Structures (e.g., Ruffles, Lamellipodia, Podosomes, Mitotic Spindle, Centriole, Flemming body)

CapG exhibits dynamic localization to various specialized cellular structures, which underscores its multifaceted role in cell biology. It is found in cell projections such as ruffles and lamellipodia, where it contributes to the control of actin-based motility. genecards.orgwikipedia.org In macrophages, CapG plays a unique role in receptor-mediated ruffling and phagocytosis. nih.govnih.gov

Podosomes are actin-rich adhesion structures, and in macrophages, they have a "cap" structure where several actin-regulating proteins are localized. nih.govbiologists.com While not explicitly stated that CapG is a podosome cap protein, other gelsolin family members are, suggesting a potential role for CapG in these structures that are crucial for cell adhesion and matrix degradation. biologists.combohrium.com

During cell division, CapG localizes to microtubule-dependent organelles. nih.gov It has been observed at the mother centriole during interphase, the mitotic spindle during mitosis, and the Flemming body (midbody ring) during cytokinesis. wikipedia.orgnih.gov This localization suggests a role for CapG in the coordination between the actin cytoskeleton and microtubule-based structures that govern cell division. nih.gov

Specialized Cellular StructurePhase of Cell Cycle/ProcessFunction of this compound
Ruffles and LamellipodiaCell MotilityRegulation of actin dynamics for protrusion
PodosomesCell Adhesion and InvasionPotential role in regulating podosome structure and function
Mitotic SpindleMitosisCoordination of cytoskeletal dynamics during cell division
Centriole (Mother)InterphaseUnknown, potential role in centrosome function
Flemming body (Midbody ring)CytokinesisRole in the final stages of cell division

Mechanistic Functions of Macrophage Capping Protein in Cellular Processes

Regulation of Actin-Based Cell Motility and Migration

CapG is a crucial regulator of actin-based cell motility and migration in non-muscle cells. asm.orgwikipedia.org Its primary function is to control the architecture and dynamics of the actin cytoskeleton, which provides the necessary force for cell movement.

Control of Actin Filament Length and Organization

CapG exerts precise control over the length and organization of actin filaments by reversibly blocking the barbed (fast-growing) ends of filamentous actin (F-actin). wikipedia.org This "capping" activity is regulated by calcium ions (Ca2+) and phosphoinositides. asm.orgnih.gov By capping the barbed ends, CapG prevents the addition of new actin monomers, thereby limiting filament elongation. nih.govnih.gov This mechanism is essential for maintaining a pool of actin monomers that can be utilized for the rapid assembly of new filaments at specific cellular locations, a process critical for directional cell movement.

Quantitative studies have demonstrated the significant impact of capping proteins on actin filament length. For instance, in the presence of capping proteins like CapZ, the average length of actin filaments is substantially reduced, leading to a more uniform population of shorter filaments. nih.govyale.eduresearchgate.net One study found that at an actin-to-CapG molar ratio of 10, the average length of actin filaments was reduced to approximately 200 actin molecules per filament. nih.gov This controlled shortening of filaments is a key factor in the dynamic remodeling of the actin cytoskeleton required for cell motility.

The reversible nature of CapG's binding to actin, which is sensitive to fluctuations in intracellular calcium levels, allows for dynamic regulation of filament length. nih.gov This is in contrast to other capping proteins like gelsolin, whose capping activity is not readily reversed by lowering calcium concentrations. nih.gov

Influence on Cell Morphology and Polarity

By modulating the organization of the actin cytoskeleton, CapG significantly influences cell morphology and the establishment of cell polarity, which are fundamental for directed cell migration. nih.gov Cell polarity refers to the asymmetric organization of cellular components and functions, enabling cells to have a distinct "front" and "rear." wikipedia.org The dynamic assembly and disassembly of actin filaments at the leading edge of a migrating cell, a process influenced by CapG, is essential for the formation of protrusions like lamellipodia and for defining the direction of movement. wikipedia.org

In Dictyostelium, alterations in the levels of cyclase-associated protein (CAP), a protein functionally related to CapG, lead to changes in cell polarization and F-actin organization. nih.gov This highlights the conserved role of such capping proteins in establishing the cellular asymmetry required for motility. The establishment of cell polarity is a complex process involving the localization of specific proteins to distinct areas of the cell membrane, often regulated by Rho GTPases and phosphoinositides, which are also known to regulate CapG activity. wikipedia.org

Specificity in Receptor-Mediated Ruffling (e.g., Macrophage Colony Stimulating Factor-Stimulated Ruffling)

CapG plays a specific and critical role in receptor-mediated membrane ruffling, a key process in cell migration and environmental sensing. This is particularly evident in the response of macrophages to Macrophage Colony-Stimulating Factor (MCSF). nih.gov Membrane ruffles are dynamic, actin-rich protrusions on the cell surface.

Studies on CapG-null macrophages have demonstrated a profound inhibition of MCSF-stimulated ruffling. nih.gov This effect is highly specific, as the reintroduction of CapG protein into these cells fully restores the ruffling response. nih.gov The mechanism likely involves CapG's ability to respond to localized changes in intracellular calcium and phosphoinositides that occur downstream of MCSF receptor activation. nih.gov This allows for the precise temporal and spatial control of actin filament assembly and disassembly required for the formation and retraction of membrane ruffles.

Role in Phagocytosis and Vesicle Rocketing

CapG is a significant functional component in the process of phagocytosis, the cellular mechanism for engulfing large particles. asm.orgnih.gov Phagocytosis is heavily dependent on the dynamic remodeling of the actin cytoskeleton to form the phagocytic cup that surrounds and internalizes the target particle. mdpi.com

In macrophages, the absence of CapG leads to a marked reduction in the rate of FcγR-mediated phagocytosis. asm.org Specifically, CapG-null macrophages exhibit an approximately 50% impairment in their ability to phagocytose particles opsonized with immunoglobulin G (IgG) and complement. nih.gov The proposed mechanism involves CapG's role in "funneling" actin monomers. By capping the barbed ends of some filaments, CapG increases the local concentration of available actin monomers, which can then be rapidly added to the uncapped barbed ends of filaments driving the extension of the phagocytic cup. asm.org

CapG also plays a role in vesicle rocketing, a process where vesicles are propelled through the cytoplasm by the polymerization of an actin tail. In CapG-null macrophages, the velocity of lanthanum-induced vesicle rocketing is significantly reduced. nih.gov

Modulation of Membrane Remodeling and Ruffling

As discussed in the context of cell motility, CapG is a key modulator of membrane remodeling and ruffling. nih.govnih.gov These processes are fundamental to many cellular activities, including migration, phagocytosis, and macropinocytosis. The formation of membrane ruffles is driven by localized actin polymerization, which pushes the plasma membrane outward. nih.gov

CapG's Ca2+- and phosphoinositide-regulated capping activity allows it to fine-tune the dynamics of the submembranous actin network. nih.gov This control is essential for the rapid formation and retraction of ruffles in response to extracellular signals. The unique role of CapG in these processes has been demonstrated in CapG knockdown mice, which show defects in membrane ruffling. nih.gov

Contributions to Cell Differentiation Processes

Emerging evidence suggests that CapG also contributes to various cell differentiation processes, including that of adipocytes and myeloid cells. researchgate.netnih.govnih.govfrontiersin.org

In the context of adipogenesis (the differentiation of preadipocytes into mature fat cells), CapG expression is dynamically regulated. Studies have shown that CapG expression is upregulated in the visceral white adipose tissue of mice on a high-fat diet. researchgate.netnih.govfigshare.com Furthermore, knockdown of CapG in 3T3-L1 preadipocytes markedly suppresses their differentiation into mature adipocytes. researchgate.netnih.govfigshare.com This suggests that CapG promotes adipogenesis. researchgate.netnih.govfigshare.com Conversely, during the induced differentiation of 3T3-L1 cells, CAPG expression progressively decreases, indicating a complex regulatory role. nih.gov

CapG is also implicated in the differentiation of myeloid cells. For instance, the human myeloid leukemia cell line THP-1 can be induced to differentiate into macrophages, a process involving significant changes in gene expression and cell morphology. nih.govfrontiersin.org Given CapG's high expression in macrophages and its role in macrophage-specific functions like phagocytosis and ruffling, it is likely a key player in the terminal differentiation of these cells. wikipedia.org

Below is a table summarizing the effects of Macrophage Capping Protein on various cellular processes based on experimental findings.

Cellular ProcessExperimental ModelKey Findings
Actin Filament Length In vitro actin polymerization assaysAt a 10:1 actin-to-CapG ratio, the average filament length is reduced to ~200 actin molecules. nih.gov
Receptor-Mediated Ruffling CapG-null macrophagesProfoundly inhibits Macrophage Colony Stimulating Factor (MCSF)-stimulated ruffling. nih.gov
Phagocytosis CapG-null macrophages~50% impairment in IgG and complement-opsonized phagocytosis. nih.gov
Vesicle Rocketing CapG-null macrophagesReduced velocity of lanthanum-induced vesicle movement. nih.gov
Adipocyte Differentiation Capg knockdown in 3T3-L1 cellsMarkedly suppresses adipogenesis. researchgate.netnih.govfigshare.com

Interplay with Calcium (Ca2+) and Phosphoinositides (e.g., PIP2) in Actin Regulation

The regulation of actin dynamics by this compound (CAPG) is intricately controlled by the interplay of calcium ions (Ca2+) and phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PIP2). This dual regulation allows for precise spatial and temporal control over actin filament assembly and disassembly, which is crucial for cellular processes like motility and phagocytosis.

Calcium-Dependent Regulation:

CAPG's ability to cap the barbed ends of actin filaments is a calcium-dependent process. nih.govnih.gov The protein possesses a single, low-affinity Ca2+ binding site. nih.gov Binding of Ca2+ to CAPG induces a conformational change, which in turn modulates its interaction with actin. nih.gov

There is a notable difference in the calcium sensitivity for CAPG's two main functions related to actin:

Filament Capping: This function is highly sensitive to calcium, with half-maximal capping occurring at a concentration of approximately 1 μM Ca2+. nih.gov

Monomer Binding: Binding to actin monomers requires a significantly higher calcium concentration, with a half-maximal binding at around 62 μM Ca2+. nih.gov

This marked difference suggests that under physiological conditions where intracellular calcium levels fluctuate, CAPG's primary role is likely the capping of actin filament barbed ends. nih.gov The interaction between CAPG and actin is reversible; a decrease in Ca2+ concentration to submicromolar levels causes CAPG to dissociate from the actin filament ends. nih.gov

Phosphoinositide-Mediated Regulation:

In addition to calcium, phosphoinositides, such as PIP2, play a crucial role in modulating CAPG's activity. nih.govatlasgeneticsoncology.org In vitro studies have demonstrated that increasing concentrations of PIP2 can inhibit CAPG's ability to cap actin filaments. nih.gov This suggests that local changes in PIP2 concentration at the plasma membrane can regulate actin dynamics. For instance, an increase in local PIP2 concentration could lead to the inactivation of CAPG, resulting in the uncapping of barbed ends and promoting actin filament growth and membrane protrusion. nih.gov Conversely, a reduction in local PIP2 levels would allow CAPG to cap the filament ends, leading to net filament depolymerization and membrane retraction. nih.gov

The interplay between Ca2+ and PIP2 provides a sophisticated mechanism for regulating actin-based structures. Receptor-induced signals can trigger cyclic changes in both intracellular Ca2+ and local PIP2 concentrations, leading to the alternative activation and inactivation of CAPG. nih.gov This dynamic regulation of CAPG's capping activity is essential for processes such as receptor-mediated membrane ruffling. nih.govatlasgeneticsoncology.org

Table 1: Key Regulators of CAPG Activity and Their Effects
RegulatorEffect on CAPGFunctional Consequence
Calcium (Ca2+)Induces conformational change, promotes actin binding nih.govEnables capping of actin filament barbed ends and monomer binding nih.gov
Phosphatidylinositol 4,5-bisphosphate (PIP2)Inhibits actin capping activity nih.govPromotes uncapping of barbed ends, allowing for actin filament growth nih.gov

Interactions with Other Proteins and Regulatory Networks

Actin Monomer Binding Affinity

This compound (CAPG) binds to actin monomers, a function that is also regulated by calcium. nih.gov In the presence of micromolar concentrations of Ca2+, CAPG can bind to actin monomers and even nucleate actin assembly. nih.gov The binding of CAPG to G-actin (monomeric actin) can be observed through an increase in the fluorescence of pyrene-labeled actin. nih.gov

Studies have estimated the apparent binding affinity (Kapp) of CAPG for monomeric actin to be approximately 0.25 μM. embopress.org This interaction follows a 1-to-1 stoichiometry, meaning one CAPG molecule binds to one actin monomer. embopress.org This is in contrast to other members of the gelsolin family, like gelsolin itself, which can bind to two actin monomers. nih.gov

The binding of CAPG to actin monomers sequesters them, preventing their incorporation into filaments. nih.gov This sequestration effect can be observed in actin polymerization assays, where the addition of CAPG reduces the rate of actin filament assembly. embopress.org

Identified Protein-Protein Interaction Partners (e.g., RAVER1, GIPC1, PRMT5)

Beyond its interaction with actin, CAPG engages with several other proteins, implicating it in a broader range of cellular functions. Some of its identified interaction partners include:

Protein Arginine Methyltransferase 5 (PRMT5): CAPG has been shown to directly interact with PRMT5. nih.gov This interaction has been confirmed through co-immunoprecipitation experiments and in vitro pull-down assays. nih.gov The association between CAPG and PRMT5 can influence gene transcription. For example, CAPG can compete with PRMT5 for binding to the promoter of the STC-1 gene, which in turn affects histone methylation and enhances STC-1 transcription. nih.govnih.gov

It is important to note that the comprehensive network of CAPG protein-protein interactions is still an active area of research, and the functional consequences of many of these interactions are yet to be fully elucidated.

Involvement in Specific Signaling Pathways (e.g., Hippo, NF-κB, PI3K/AKT, P53, Wnt/β-catenin, RAC, CDC42, ERK/MAPK)

Evidence suggests that CAPG is involved in several key signaling pathways that regulate cell proliferation, survival, and motility.

RAC and CDC42 Signaling: Microarray analysis following CAPG knockdown in clear cell renal cell carcinoma cells indicated disruption of the RAC and CDC42 signaling pathways. nih.gov These pathways are crucial for regulating the actin cytoskeleton and cell motility. nih.govnih.gov

ERK/MAPK Signaling: The same study also revealed that the ERK/MAPK signaling pathway was affected by the knockdown of CAPG. nih.gov The ERK/MAPK pathway is a central regulator of cell proliferation, differentiation, and survival.

Wnt/β-catenin Signaling: The interaction partner of CAPG, PRMT5, is known to promote Wnt/β-catenin signaling by repressing the expression of its antagonists, DKK1 and DKK3. mdpi.com While a direct link between CAPG and the Wnt/β-catenin pathway has not been firmly established, its interaction with PRMT5 suggests a potential indirect regulatory role.

p53 Signaling: The p53 pathway is a critical tumor suppressor pathway that regulates cell cycle arrest and apoptosis. thermofisher.comjefferson.edu While direct interaction between CAPG and p53 has not been extensively detailed, some members of the CAP superfamily of proteins are known to be involved in various components of the p53 signaling pathway. researchgate.net

The involvement of CAPG in these diverse signaling networks highlights its importance as a multifaceted protein that extends beyond its primary role as an actin-capping protein. Its influence on these pathways is likely to be context-dependent and may contribute to its role in various physiological and pathological processes.

Table 2: CAPG in Cellular Signaling Pathways
Signaling PathwayObserved or Potential Role of CAPGKey Downstream Effects
RAC, CDC42Implicated in the regulation of these pathways, as knockdown of CAPG disrupts their signaling. nih.govRegulation of actin cytoskeleton, cell motility, and cell polarity. nih.govnih.gov
ERK/MAPKCAPG knockdown has been shown to disrupt this pathway. nih.govControl of cell proliferation, differentiation, and survival.
Wnt/β-cateninPotential indirect involvement through its interaction with PRMT5. nih.govmdpi.comRegulation of cell proliferation and development. mdpi.com
p53Potential involvement as a member of the broader CAP superfamily. researchgate.netRegulation of cell cycle arrest and apoptosis. thermofisher.comjefferson.edu

Role of Macrophage Capping Protein in Biological Systems and Pathophysiological Contexts Mechanistic Insights in Experimental Models

Involvement in Immune Cell Function and Regulation

CapG has been identified as a key player in the intricate functions of immune cells, particularly macrophages. Its ability to modulate the actin cytoskeleton is central to many of the roles these cells play in both maintaining homeostasis and responding to pathological conditions.

Macrophage-Specific Functions and Responses

As its name suggests, Macrophage Capping Protein is abundantly expressed in macrophages and is integral to their specialized functions nih.govnih.gov. Experimental models, particularly those utilizing CapG-null macrophages, have been instrumental in dissecting its specific roles.

A primary function of CapG in macrophages is the regulation of cellular motility and morphology nih.gov. It achieves this by capping the barbed ends of actin filaments in a calcium-dependent manner, thereby controlling actin polymerization and the organization of the cytoskeleton. This regulation is essential for processes such as membrane ruffling, a key feature of macrophage movement and environmental sensing nih.govnih.gov. Studies have shown that the loss of CapG in bone marrow-derived macrophages leads to distinct defects in motility and an inhibition of receptor-mediated ruffling nih.gov.

Furthermore, CapG is a major functional component of phagocytosis, the process by which macrophages engulf and eliminate pathogens, cellular debris, and other foreign particles. Research has demonstrated that CapG is required for efficient receptor-mediated phagocytosis nih.gov.

Contributions to Inflammatory Responses and Macrophage-Mediated Inflammation in Experimental Models

The pivotal role of CapG in macrophage motility and phagocytosis directly implicates it in the inflammatory process. By governing the movement of macrophages, CapG influences their ability to migrate to sites of inflammation and carry out their effector functions. This has led to the suggestion that CapG could be a useful target for the regulation of macrophage-mediated inflammatory responses nih.govconsensus.app.

Recent research has also shed light on the molecular pathways through which CapG may exert its influence on inflammation. One study identified CapG-interacting proteins that are established activators of the NF-κB signaling pathway, a central regulator of inflammatory gene expression nih.gov. The study demonstrated that knockdown of CapG inhibited the NF-κB pathway by suppressing the phosphorylation of p65, which may be associated with a reduction in inflammatory factors in adipocytes nih.gov. This finding provides a direct mechanistic link between CapG and the molecular machinery of inflammation.

The secretion of pro-inflammatory cytokines is a hallmark of macrophage activation during an inflammatory response. One study showed that genetic knockdown of CapG in adipocytes significantly attenuated the release of key inflammatory mediators, further supporting its role in modulating inflammation nih.gov.

Influence on Macrophage Phenotypic Plasticity (M1/M2 Polarization) in Cellular Models

Macrophages exhibit remarkable plasticity, capable of polarizing into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. This polarization is critical in determining the outcome of an immune response, from pathogen clearance to tissue repair. While the direct influence of CapG on M1/M2 polarization is an area of ongoing investigation, its established roles in fundamental macrophage functions and inflammatory signaling suggest a potential regulatory involvement.

M1 macrophages are characterized by the expression of surface markers like CD80 and CD86 and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12 origene.comthermofisher.combiocompare.commdpi.comnih.govfrontiersin.org. Conversely, M2 macrophages are identified by markers like CD163 and CD206 and secrete anti-inflammatory cytokines, including IL-10 and TGF-β origene.comthermofisher.combiocompare.commdpi.comnih.govfrontiersin.org. Given that CapG influences the NF-κB pathway, which is a key driver of M1 polarization, it is plausible that CapG activity could impact the M1/M2 balance. However, direct experimental evidence from cellular models specifically investigating the effect of CapG on the expression of M1 and M2 markers and cytokine profiles is currently limited.

Contributions to Extracellular Matrix Remodeling and Disassembly

The extracellular matrix (ECM) is a dynamic structure that provides support to tissues and plays a crucial role in cellular communication and behavior. Macrophages are key contributors to ECM remodeling, a process that is vital in development, wound healing, and also in pathological conditions like fibrosis and cancer metastasis. One of the acknowledged biological processes of CapG is "extracellular matrix disassembly," suggesting its participation in this intricate process wikipedia.org.

Macrophages contribute to ECM degradation and remodeling through the secretion of various enzymes, most notably matrix metalloproteinases (MMPs), which are capable of degrading collagen and other ECM components nih.govnih.govnih.govresearchgate.net. The regulation of actin dynamics by CapG is essential for the cellular processes that underpin ECM remodeling, such as cell migration and the phagocytosis of ECM components. While the direct mechanistic link between CapG and the secretion of MMPs by macrophages is not yet fully elucidated, the involvement of CapG in fibroblast activation during ECM remodeling has been noted nih.gov. This suggests that CapG's role in ECM dynamics may be multifaceted, involving both direct and indirect mechanisms. For instance, macrophages can directly degrade the ECM or influence other cell types, like fibroblasts, to modulate ECM production and breakdown.

Mechanistic Role in Cellular Dysregulation in Disease Models (Non-Clinical)

Beyond its physiological roles, dysregulation of CapG expression and function has been implicated in the pathogenesis of several diseases, most notably cancer.

Influence on Cancer Cell Proliferation in in vitro and in vivo (non-human) Models

A growing body of evidence from non-clinical models points to an oncogenic role for CapG in various types of cancer. Numerous studies have reported the overexpression of CapG in a range of human cancers, including breast, ovarian, colorectal, and hepatocellular carcinoma nih.govwesleyan.eduiiarjournals.orgnih.govresearchgate.net. This increased expression often correlates with more aggressive tumor phenotypes and poorer patient prognosis.

In vitro studies have provided significant mechanistic insights into how CapG promotes cancer progression. In multiple cancer cell lines, the overexpression of CapG has been shown to enhance cellular migration and invasion, key processes in metastasis nih.gov. Conversely, the experimental knockdown of CapG using techniques like siRNA has been demonstrated to inhibit cancer cell proliferation, migration, and invasion nih.goviiarjournals.org. These findings strongly suggest that CapG is a positive regulator of cancer cell motility.

In vivo (non-human) models have further substantiated the role of CapG in promoting cancer metastasis. A notable study utilized a xenograft mouse model to validate the metastasis-promoting role of CapG in breast cancer nih.gov. In this model, breast cancer cells with manipulated CapG expression were implanted into mice, and the subsequent tumor growth and metastatic spread were monitored. The results from such studies provide compelling evidence for the in vivo significance of CapG in cancer progression.

The table below summarizes findings from selected in vitro and in vivo studies on the role of CapG in cancer cell proliferation and metastasis.

Cancer TypeExperimental ModelKey Findings
Breast Cancer In vitro (MCF-7, MDA-MB-231 HM cells)Overexpression of CapG increased migration and invasion. Knockdown of CapG decreased migration and invasion.
In vivo (Orthotopic xenograft model)Validated the metastasis-promoting role of CapG.
Ovarian Carcinoma In vitro (Ovarian carcinoma cell lines)CapG overexpression correlated with a more aggressive and metastatic phenotype.
Colorectal Carcinoma In vitro (HCT116 cells)Knockdown of CapG significantly impaired cell motility.
Hepatocellular Carcinoma In vitro (Hep3B cells)Higher CapG expression contributed to more aggressive tumor migration and invasion.

Regulation of Cancer Cell Migration and Invasion in Experimental Models

This compound (CapG), an actin-binding protein of the gelsolin superfamily, plays a significant role in regulating the actin cytoskeleton, which is fundamental to cell motility. nih.govwikipedia.org In the context of cancer, CapG has been identified as a putative oncogene, with its overexpression correlating with enhanced cell migration and invasion in various cancer models. nih.govresearchgate.netnih.gov

Experimental studies have demonstrated a direct relationship between CapG expression levels and the migratory and invasive potential of cancer cells. In ovarian carcinoma cell lines, for instance, siRNA-mediated knockdown of CapG led to a significant reduction in cell migration and invasiveness. nih.govnih.gov Conversely, overexpression of CapG in cells with intrinsically low expression levels of the protein resulted in a marked increase in their migratory capacity. nih.gov Similar findings have been observed in other cancer types, including breast and pancreatic cancer, where CapG overexpression is associated with a more invasive phenotype in vitro. nih.gov

In nasopharyngeal carcinoma (NPC), CapG levels were found to be elevated in poorly differentiated tissues and highly metastatic cells. nih.gov Functional assays revealed that knockdown of CapG reduced NPC cell migration and invasion, while its ectopic overexpression had the opposite effect. nih.gov Mechanistically, CapG's role in NPC cell motility appears to involve the Rho motility pathway, specifically through the phosphorylation of myosin light chain 2 (MLC2), independent of ROCK and Rac1 activation. researchgate.netnih.gov

Studies on hepatocellular carcinoma (HCC) have also shown that high CapG expression promotes tumor migration and invasion. iiarjournals.org In HCC cell lines, a higher expression of CapG correlated with greater migratory and invasive abilities. iiarjournals.org Knockdown of CapG in a highly expressive HCC cell line significantly reduced cell migration, confirming its role in promoting the metastatic potential of these cells. iiarjournals.org

The role of CapG in promoting cancer cell invasion is thought to be linked to its function in cytoskeletal remodeling and the formation of membrane ruffles, which are critical for cell movement. nih.gov By capping the barbed ends of actin filaments, CapG contributes to the dynamic turnover of the actin cytoskeleton, a process essential for cell motility and invasion. nih.govwikipedia.org

Table 1: Experimental Models Demonstrating the Role of CapG in Cancer Cell Migration and Invasion

Cancer TypeExperimental ModelKey FindingsReference
Ovarian CarcinomaSK-OV-3 and Hey cell linessiRNA knockdown of CapG reduced migration and invasion; Overexpression of CapG increased migration. nih.govnih.gov
Nasopharyngeal CarcinomaNPC cell linesKnockdown of CapG reduced migration and invasion; Overexpression of CapG enhanced motility. nih.gov
Hepatocellular CarcinomaHep3B, Huh-7, and HepG2 cell linesHigh CapG expression correlated with increased migration and invasion; CapG knockdown reduced cell migration. iiarjournals.org
Clear Cell Renal Cell Carcinoma786-O cell lineCapG knockdown significantly inhibited cell migration and invasion. nih.gov
GliomaU87 and U251 cell linesManipulation of CapG expression showed CapG-dependent cellular migration and invasiveness. nih.gov

Involvement in Apoptosis and Cell Cycle Progression in Experimental Models

Emerging evidence from experimental models indicates that this compound (CapG) is also involved in the regulation of apoptosis and cell cycle progression in cancer cells. nih.govnih.govnih.gov

In colorectal cancer (CRC), studies have shown that higher levels of CapG are associated with a poorer prognosis. nih.gov Experimental knockdown of CapG in CRC cells led to the induction of apoptosis and ferroptosis. nih.gov Mechanistically, it was found that interfering with CapG expression upregulates the p53 pathway, a critical tumor suppressor pathway involved in both apoptosis and cell cycle arrest. nih.gov Furthermore, CapG knockdown was observed to block the cell cycle at the G1 phase in CRC cells. nih.gov

Similarly, in clear cell renal cell carcinoma (ccRCC), CapG has been identified as playing an oncogenic role. nih.gov Lentivirus-mediated knockdown of CapG in the 786-O ccRCC cell line resulted in an increase in apoptosis. nih.gov In addition to promoting apoptosis, CapG depletion also induced cell cycle arrest at the G2/M phase. nih.gov

In the context of glioma, depletion of CapG in U87 and U251 glioma cell lines significantly inhibited cell proliferation by blocking the cell cycle at the G1/S transition. nih.gov These cells showed a marked increase in the percentage of cells in the G0/G1 phase and a substantial decrease in the S phase, indicating a crucial role for CapG in regulating G1/S phase progression. nih.gov

These findings collectively suggest that CapG's role in cancer progression extends beyond promoting cell motility to also encompass the inhibition of apoptosis and the promotion of cell cycle progression, thereby contributing to uncontrolled cell proliferation. nih.govnih.govnih.gov

Table 2: Role of CapG in Apoptosis and Cell Cycle Progression in Experimental Cancer Models

Cancer TypeExperimental ModelEffect of CapG KnockdownMechanism/Pathway ImplicatedReference
Colorectal CancerCRC cell linesInduced apoptosis and ferroptosis; Blocked cell cycle at G1 phase.Upregulation of the p53 pathway. nih.gov
Clear Cell Renal Cell Carcinoma786-O cell lineIncreased apoptosis; Induced cell cycle arrest at the G2/M phase.Disruption of RAC, CDC42, and ERK/MAPK signaling. nih.gov
GliomaU87 and U251 cell linesInhibited cell proliferation by blocking the cell cycle at the G1/S transition.Not specified. nih.gov

Promotion of Epithelial-Mesenchymal Transition (EMT) in Cellular Models

This compound (CapG) has been implicated in the promotion of the epithelial-mesenchymal transition (EMT), a cellular program that is critical for cancer progression and metastasis. researchgate.net EMT involves a series of events where epithelial cells lose their cell-cell adhesion and polarity, and acquire a mesenchymal phenotype, which enhances their migratory and invasive capabilities. nih.govyoutube.com

In a study on transitional cell carcinoma (TCC), a type of bladder cancer, CapG was shown to promote tumorigenesis and EMT. researchgate.net Overexpression of CapG in TCC cells led to the upregulation of mesenchymal markers such as vimentin (B1176767) and N-cadherin, and the downregulation of the epithelial marker E-cadherin. researchgate.net Conversely, knockdown of CapG resulted in the opposite effect, with an increase in E-cadherin and a decrease in vimentin and N-cadherin expression. researchgate.net

The mechanism by which CapG promotes EMT in TCC cells appears to involve the Hippo signaling pathway. researchgate.net The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is often observed in cancer. researchgate.net CapG was found to promote the nuclear aggregation of YAP (Yes-associated protein), a downstream effector of the Hippo pathway, which in turn promotes EMT and tumor aggressiveness. researchgate.net

These findings from cellular models highlight a crucial role for CapG in inducing EMT, thereby contributing to the acquisition of a more aggressive and metastatic phenotype in cancer cells.

Impact on Fibroblast Activation and Tissue Remodeling (e.g., in post-ischemic heart models)

Beyond its role in cancer, this compound (CapG) has been shown to have an impact on fibroblast activation and tissue remodeling, particularly in the context of the post-ischemic heart. nih.govnih.gov Following a myocardial infarction, cardiac fibroblasts differentiate into myofibroblasts, which are responsible for producing a collagen-rich matrix to stabilize the infarct area, a process that can lead to fibrosis and impaired heart function. nih.govnih.gov

In a cardiac explant model, it was demonstrated that decellularized extracellular matrix (dECM) hydrogels, a potential therapy for post-ischemic heart injury, can reduce fibroblast activation. nih.govnih.gov Transcriptome analysis revealed that these dECM hydrogels affect cytoskeleton-related signaling, including the downregulation of CapG. nih.govresearchgate.net

Further experiments showed that knocking down CapG expression with siRNA in cardiac fibroblasts inhibited their activation and reduced collagen deposition. nih.govnih.gov Specifically, decreasing CapG expression significantly lowered the ratio of α-SMA (alpha-smooth muscle actin) positive fibroblasts, a marker of myofibroblast differentiation, and also reduced the expression of collagen type I α1. nih.gov

These findings suggest that CapG plays a role in mediating fibroblast activation and subsequent tissue remodeling. nih.govnih.gov The downregulation of CapG appears to be a mechanism through which therapeutic interventions, such as dECM hydrogels, can exert their anti-fibrotic effects in the post-ischemic heart. nih.govresearchgate.net This highlights CapG as a potential target for inhibiting fibroblast activation and controlling tissue remodeling in fibrotic conditions. nih.govnih.gov

Advanced Research Methodologies for Studying Macrophage Capping Protein

Genetic Manipulation Techniques

Genetic manipulation techniques have been instrumental in understanding the in vivo and in vitro functions of CapG by allowing for the controlled modulation of its expression and the introduction of specific mutations.

Gene Expression Modulation (e.g., siRNA, shRNA, Lentivirus-mediated Overexpression)

Modulation of CapG gene expression through techniques such as small interfering RNA (siRNA), short hairpin RNA (shRNA), and lentivirus-mediated overexpression has been a key strategy in dissecting its role in various cellular contexts, including cancer biology.

In ovarian carcinoma cell lines, siRNA-mediated knockdown of CapG has been shown to significantly impact cell migration and invasiveness, suggesting a role for CapG in tumor progression. Lentiviral vectors provide a powerful tool for inducing stable and long-term gene silencing through the delivery of shRNAs, and can be used in both dividing and non-dividing cells. This method allows for the sustained investigation of the consequences of CapG depletion. Conversely, lentivirus-mediated overexpression can be employed to study the effects of elevated CapG levels. These viral systems can be designed for either constitutive or inducible gene knockdown, offering precise temporal control over CapG expression.

Table 2: Methodologies for Modulating CapG Expression

Technique Description Application in CapG Research Reference
siRNA Small interfering RNA molecules that induce transient gene silencing. Used to demonstrate the role of CapG in ovarian carcinoma cell migration and invasiveness.
shRNA Short hairpin RNA delivered via vectors (e.g., lentivirus) for stable, long-term gene silencing. A method to stably inhibit CapG expression to study its long-term effects on cellular processes.
Lentivirus-mediated Overexpression Use of a lentiviral vector to introduce and express the CapG gene, leading to increased protein levels. To investigate the consequences of elevated CapG expression on cell behavior.

Site-Directed Mutagenesis for Structure-Function Studies

Site-directed mutagenesis is a powerful technique that allows for the introduction of specific amino acid changes in a protein, thereby enabling detailed structure-function analyses. This approach has been pivotal in understanding the molecular determinants of CapG's functions.

A significant finding from site-directed mutagenesis studies is the conversion of CapG from a protein that strictly caps (B75204) actin filaments to one that can also sever them. CapG is a member of the gelsolin family of actin-regulatory proteins, but unlike gelsolin, it naturally lacks severing activity. By substituting specific amino acid residues in two regions of CapG (amino acids 84-90 and 124-129) with the corresponding sequences from gelsolin, researchers created a mutant CapG with a gain-of-function severing capability.

Further analysis of this severing CapG mutant revealed that the gain of severing function was accompanied by a higher affinity for monomeric actin and the ability to bind and sequester two actin monomers. This research highlights the critical role of specific amino acid sequences in determining the distinct functions of actin-binding proteins within the same family.

Biochemical and Biophysical Approaches

Biochemical and biophysical approaches are fundamental to characterizing the direct interactions of CapG with actin and its effects on actin dynamics. These in vitro methods provide quantitative data on the molecular mechanisms underlying CapG's function.

Protein Purification and Reconstitution Assays

The in vitro study of CapG requires the ability to obtain pure protein. Purification methods for capping proteins often involve multiple conventional chromatographic steps. A more rapid approach involves affinity chromatography, for example, using a GST fusion protein containing the capping protein binding site from another protein like CARMIL as an affinity matrix. Purified CapG can then be used in reconstitution assays to study its effects in a controlled environment. For instance, the reintroduction of purified CapG into CapG-null macrophage extracts can be used to confirm that the protein directly rescues a specific function.

Actin Polymerization and Capping Assays

A variety of assays are employed to directly measure the effect of CapG on actin dynamics. These assays are crucial for quantifying its capping and nucleating activities.

Kinetic assays have been used to determine the binding affinity of CapG for actin. The capping constant, a measure of its ability to bind to the barbed ends of actin filaments, has been determined to be approximately 1 nM. The dissociation constant (Kd) for the formation of a complex between CapG and actin monomers is in the range of 3-4 µM.

Falling-ball viscometry is another technique used to assess the effect of capping proteins on actin filament length. In this assay, a decrease in the viscosity of an F-actin solution in the presence of a capping protein indicates a reduction in the average filament length. Furthermore, these assays have demonstrated that CapG's activity is calcium-dependent and can be inhibited by phosphoinositides like PIP2.

While CapG is primarily a capping protein, it also exhibits weak nucleating activity for actin polymerization. This means it can promote the initial formation of new actin filaments. Studies have shown that a concentration of more than 0.5 µM of CapG is needed to shorten the lag phase of actin polymerization.

Table 3: Key Parameters from Actin Polymerization and Capping Assays

Parameter Value Method Reference
Capping Constant ~1 nM Kinetic Assays
Kd (CapG-actin monomer) 3-4 µM Kinetic Assays
Nucleating Activity Weak; requires >0.5 µM to shorten lag period Actin Polymerization Assays

Spectroscopic and Structural Techniques (e.g., Crystal Structure Analysis)

Understanding the three-dimensional structure of CapG is fundamental to deciphering its mechanism of action. X-ray crystallography has been a pivotal technique in this endeavor.

Crystal Structure of Human CapG: The crystal structure of human CapG has been determined, revealing a molecule with a distinctive mushroom-like shape. nih.gov The protein is composed of three gelsolin-like domains. nih.gov This structural arrangement is crucial for its function in capping the barbed ends of actin filaments. uniprot.orgsinobiological.com

Structural Details:

Method: X-RAY DIFFRACTION rcsb.orgpdbj.org

Resolution: 2.50 Å rcsb.orgpdbj.org

Total Structure Weight: 38.63 kDa rcsb.org

These structural studies provide a static yet detailed snapshot of the CapG molecule, forming the basis for understanding its dynamic interactions with actin and other binding partners.

Protein-Protein Interaction Mapping (e.g., Co-immunoprecipitation, Proteomics)

Identifying the interaction partners of CapG is essential for understanding its role within the complex cellular machinery. A variety of techniques are used to map these interactions.

Co-immunoprecipitation: This technique is widely used to identify proteins that associate with CapG within the cell. By using an antibody specific to CapG, researchers can pull down CapG and any proteins bound to it. These associated proteins can then be identified by methods such as Western blotting.

Proteomics: Large-scale proteomic studies have been instrumental in identifying CapG as a protein whose expression is altered in disease states, such as hepatocellular carcinoma. nih.gov Two-dimensional difference gel electrophoresis (2D-DIGE) followed by mass spectrometry can identify numerous proteins that are differentially expressed, including CapG. nih.gov Such studies have shown that increased expression of CapG is associated with vascular invasion in tumors. nih.gov

Key Interaction Partners:

Actin: CapG's primary interaction is with actin, where it binds to the barbed ends of filaments. uniprot.orgjensenlab.org

Nuclear Complexes: Evidence suggests that CapG can be part of nuclear complexes that contain nuclear actin, such as the BAF (Brg1/Brm-associated factor) complex, which is involved in modulating DNA transcription. nih.gov

These interaction studies highlight the diverse roles of CapG, not only in cytoskeletal regulation but also potentially in nuclear processes.

Cell Biology Techniques

A variety of cell biology techniques are employed to investigate the in vivo function of CapG, from its dynamic behavior to its subcellular localization and its impact on cellular processes.

Live-cell imaging allows for the real-time visualization of CapG's role in dynamic cellular processes. Techniques like time-lapse microscopy are used to observe the effects of CapG on cell migration. For instance, studies have shown that silencing MMP10 in primary macrophages leads to a significant reduction in their migration, a process where actin dynamics regulated by proteins like CapG are crucial. plos.org

Immunofluorescence is a key technique to determine the subcellular location of CapG. By using fluorescently labeled antibodies, researchers can visualize the distribution of CapG within the cell.

Subcellular Locations of CapG:

Cytoplasm: CapG is found in the cytoplasm, where it interacts with the actin cytoskeleton. nih.govwikipedia.org In activated macrophages, it is concentrated in the ruffles of the leading lamellipodia. uniprot.orguniprot.org

Nucleus: CapG is also present in the nucleus, specifically in the nucleoplasm. nih.govwikipedia.orgproteinatlas.org

Other Locations: It has also been localized to the centriole, mitotic spindle, and extracellular exosomes. uniprot.orgwikipedia.org

Confocal microscopy provides high-resolution images of these localizations, allowing for detailed analysis of CapG's distribution during different cellular activities. researchgate.net

A suite of functional assays is used to probe the cellular consequences of altering CapG expression or function.

Wound Healing (Scratch) Assays: This assay assesses cell migration. Studies have shown that knockdown of CapG in colorectal carcinoma cells significantly impairs their motility in wound healing assays. nih.gov Conversely, overexpression of CapG in ovarian cancer cells leads to a faster closure of the scratch. nih.gov

Transwell Migration Assays: This method quantifies the invasive potential of cells. Silencing of CapG has been shown to decrease the invasiveness of ovarian and hepatocellular carcinoma cells in Transwell Matrigel invasion assays. nih.govnih.gov Similarly, knockdown of CapG in clear cell renal cell carcinoma cells suppressed their invasion ability. researchgate.net

Phagocytosis Assays: The role of CapG in phagocytosis, a critical macrophage function, is also investigated using specific assays. The loss of CapG in bone marrow macrophages results in an approximately 50% impairment of phagocytosis of opsonized particles. nih.govconsensus.app Flow cytometry-based phagocytosis assays can be used to characterize the functional capacity of macrophages in this process. criver.com

Cell Proliferation Assays: The effect of CapG on cell proliferation is often measured using assays like the Cell Counting Kit-8 (CCK-8). In clear cell renal cell carcinoma, knockdown of CapG was found to impair cell proliferation. nih.gov

Apoptosis Assays: To determine if CapG plays a role in programmed cell death, various apoptosis assays are utilized. These can detect events from the early stages, like the translocation of phosphatidylserine (B164497) (measured by Annexin V assays), to late-stage events like DNA fragmentation (measured by TUNEL assays). thermofisher.com Studies have shown that CapG knockdown can lead to increased cell apoptosis and G2/M phase arrest in certain cancer cells. nih.gov

Table of Functional Assay Findings:

AssayCell TypeCapG ManipulationObserved EffectCitation
Wound HealingOvarian Cancer CellsOverexpressionIncreased migration rate nih.gov
Wound HealingColorectal Carcinoma CellssiRNA KnockdownSignificantly impaired motility nih.gov
Transwell MigrationOvarian Cancer CellssiRNA KnockdownSignificantly decreased invasiveness nih.gov
Transwell MigrationClear Cell Renal Cell Carcinoma CellssiRNA KnockdownSuppressed invasion ability researchgate.net
PhagocytosisBone Marrow MacrophagesGene Knockout~50% impairment of phagocytosis nih.gov
Cell ProliferationClear Cell Renal Cell Carcinoma CellssiRNA KnockdownImpaired cell proliferation nih.gov
ApoptosisClear Cell Renal Cell Carcinoma CellssiRNA KnockdownIncreased cell apoptosis nih.gov

'Omics' and Systems Biology Approaches

'Omics' technologies provide a global view of the molecular changes associated with CapG function and are increasingly being used to understand its role in complex biological systems.

Transcriptomics and Genomics: Analysis of large datasets from databases like The Cancer Genome Atlas (TCGA) has revealed that CapG expression is often upregulated in various cancers, including glioma, and that high expression can be associated with a poorer prognosis. nih.gov

Proteomics: As mentioned earlier, proteomics has been crucial in identifying CapG's involvement in cancer metastasis. nih.gov Quantitative proteomic analyses of macrophages have also been used to study the cellular response to infection, revealing complex changes in protein expression that are dependent on factors like the presence of specific receptors and the strain of the pathogen. mdpi.com

Multi-Omics Approaches: The integration of multiple 'omics' datasets (e.g., transcriptomics, proteomics, metabolomics) offers a more comprehensive, systems-level understanding of the biological pathways and networks in which CapG is involved. mdpi.com These approaches are particularly powerful for elucidating the complex roles of proteins like CapG in health and disease, such as in the context of macrophage function in cardiovascular diseases. ijbs.comnih.gov

By combining these advanced research methodologies, scientists continue to unravel the multifaceted roles of Macrophage Capping Protein in cellular function and its implications in various pathological conditions.

Transcriptomics (e.g., Microarray Analysis, RNA-seq)

Transcriptomic approaches are fundamental to understanding the expression levels of the CAPG gene under various physiological and pathological conditions. These technologies quantify the abundance of RNA transcripts, providing a snapshot of gene activity.

Microarray Analysis: This technique utilizes a solid surface with attached DNA probes to measure the expression levels of thousands of genes simultaneously. In the context of CAPG, gene expression profiling chips, such as those used in analyses of The Cancer Genome Atlas (TCGA) database, have been employed to compare CAPG mRNA levels between tumor and normal tissues. nih.govnih.gov

RNA-sequencing (RNA-seq): A more recent and powerful technology, RNA-seq provides a comprehensive and quantitative view of the transcriptome by sequencing all RNA molecules in a sample. nih.gov This method can be used to study the expression of CAPG in specific macrophage populations or in response to various stimuli, offering insights into its regulatory mechanisms. For instance, RNA-seq can precisely quantify CAPG transcripts in different macrophage subtypes, revealing how its expression is tailored to specific cellular functions or microenvironments.

A notable application of transcriptomics is the analysis of CAPG expression in cancer. Studies utilizing TCGA data have revealed significant upregulation of CAPG in glioblastoma (GBM) compared to normal brain tissue. nih.govnih.gov These analyses have provided detailed correlational data, as summarized in the table below.

Interactive Data Table: CAPG Gene Expression Findings in Glioblastoma from TCGA Data

Comparison Group Finding Implication Citation
Tumor vs. Normal Tissue Higher CAPG expression in GBM tissue.Potential role as an oncogene. nih.govnih.gov
Pathological Grade Expression positively correlated with glioma grade.Association with disease severity. nih.gov
Patient Survival Higher CAPG expression correlated with shorter survival time.Potential as a prognostic biomarker. nih.gov
Gender (in one cohort) Higher expression in males with lymphatic transfer.Possible gender-specific roles or associations. nih.gov
Age Higher expression in patients over 46 years.Age-related differences in gene expression. nih.gov

Proteomics (e.g., Two-Dimensional Difference Gel Electrophoresis (2D-DIGE), Mass Spectrometry)

Proteomics focuses on the large-scale study of proteins, including their expression, structure, and function. These methods are crucial for validating that changes in gene expression translate to changes in protein levels and for identifying post-translational modifications.

Two-Dimensional Difference Gel Electrophoresis (2D-DIGE): This is a form of 2D gel electrophoresis that allows for the simultaneous separation and quantification of proteins from multiple samples on the same gel. It is used to detect differences in protein abundance between, for example, cancerous and non-cancerous tissues. In a study on hepatocellular carcinoma (HCC), 2D-DIGE was used to compare protein profiles, identifying hundreds of protein spots with statistically significant differences in intensity.

Mass Spectrometry (MS): Following separation by techniques like 2D-DIGE, mass spectrometry is used to identify the specific proteins. MS measures the mass-to-charge ratio of ions to determine the precise identity of peptides from a digested protein spot. This combination of techniques was instrumental in identifying CAPG as a significantly upregulated protein in HCC tissues that exhibited vascular invasion, suggesting its role in metastasis. The identity of CAPG was then confirmed using Western blotting.

Interactive Data Table: Proteomic Identification of CAPG in Hepatocellular Carcinoma (HCC)

Methodology Sample Comparison Key Finding for CAPG Conclusion
2D-DIGE Tumor tissues with vs. without vascular invasion.Identified a protein spot with markedly upregulated expression.A specific protein is associated with the invasive phenotype.
Mass Spectrometry Analysis of the upregulated protein spot.The protein was identified as this compound (CAPG).CAPG protein levels are elevated in more aggressive tumors.
Western Blotting Confirmation of 2D-DIGE/MS results.Confirmed the increased expression of CAPG in tumors with vascular invasion.CAPG is a potential biomarker and therapeutic target for HCC metastasis.

Bioinformatic Analysis of Gene Expression and Interaction Networks (e.g., TCGA data mining for mechanistic correlations, LinkedOmics, GeneMANIA, NetworkAnalyst)

Bioinformatic analysis is essential for interpreting the vast datasets generated by transcriptomic and proteomic studies. It allows researchers to uncover mechanistic correlations, predict protein functions, and build interaction networks.

TCGA Data Mining: As demonstrated in glioma research, mining data from The Cancer Genome Atlas (TCGA) is a powerful bioinformatic approach. nih.gov By analyzing gene expression data from hundreds of patient samples alongside detailed clinical information, researchers can establish strong correlations between CAPG expression and clinical outcomes like pathological stage and survival rates. nih.gov

LinkedOmics: This is a publicly available web portal that facilitates the analysis of multi-omics data from TCGA. Researchers can use LinkedOmics to analyze genes co-expressed with CAPG, which can provide clues about its functional pathways. The platform can also be used to perform enrichment analysis to identify biological processes, such as actin cytoskeleton regulation or cell motility, that are associated with the CAPG co-expression network.

GeneMANIA: This tool is used to predict the function of genes and construct interaction networks. By inputting CAPG, GeneMANIA generates a network of related genes based on co-expression, physical interactions, and other evidence. This helps to place CAPG within a broader functional context and identify novel interacting partners that may regulate its activity or be part of the same biological processes.

NetworkAnalyst: This is another web-based platform for visual analytics of gene expression data and network analysis. mcgill.canetworkanalyst.ca A list of genes, such as those found to be co-expressed with CAPG, can be uploaded to construct and visualize protein-protein interaction (PPI) networks. mcgill.ca This allows for the identification of "hub" proteins that are highly connected within the network and may play a critical role in the cellular functions involving CAPG.

Interactive Data Table: Bioinformatic Approaches for CAPG Analysis

Tool/Database Application for CAPG Research Type of Insight Gained
TCGA Mining Correlate CAPG mRNA levels with clinical data (e.g., tumor grade, survival). nih.govEstablishes clinical relevance and prognostic value. nih.gov
LinkedOmics Identify genes and proteins that are co-expressed with CAPG across cancer types.Uncovers potential functional pathways and regulatory networks.
GeneMANIA Predict and visualize a network of genes that interact with CAPG.Suggests novel protein functions and interaction partners.
NetworkAnalyst Construct and analyze protein-protein interaction networks from CAPG-related gene lists. mcgill.caIdentifies key regulatory hubs and modules within the CAPG interaction landscape. mcgill.ca

Future Directions and Unresolved Questions in Macrophage Capping Protein Research

Elucidating Ambiguous Nuclear Functions and their Regulatory Mechanisms

A significant frontier in CapG research is the clarification of its roles within the nucleus. Unlike other structurally related proteins of the gelsolin family, CapG is constitutively present in both the cytoplasm and the nucleus. youtube.com This dual localization suggests functions beyond simple cytoskeletal modulation.

Unresolved Questions:

Precise Nuclear Roles: While it has been suggested that nuclear CapG may be involved in regulating nuclear structures through interactions with actin and may also bind to DNA, its precise functions remain ambiguous. cyagen.com Further research is needed to determine its specific binding partners within the nucleus and the functional consequences of these interactions.

Transcriptional Regulation: There is emerging evidence that CapG can influence gene transcription. However, the extent of its impact on the transcriptome and the specific genes it regulates are largely unknown. Understanding whether CapG acts as a direct transcriptional regulator or an indirect modulator is a key unresolved issue.

Regulatory Mechanisms of Nuclear Import: The nuclear import of CapG is an active, energy-dependent process that requires the cytosolic receptor importin beta, but not importin alpha. youtube.com Notably, CapG lacks a canonical nuclear localization signal (NLS), and its constitutive nuclear presence is partly due to the absence of a nuclear export sequence (NES) found in similar proteins. youtube.com The precise molecular determinants on CapG that are recognized by the import machinery and how this process is regulated in response to cellular signals are yet to be fully elucidated.

Future research in this area will require sophisticated molecular and cellular biology techniques to dissect the nuclear interactome of CapG, map its DNA binding sites, and unravel the signaling pathways that govern its nucleocytoplasmic shuttling.

Comprehensive Mapping of Protein Interaction Networks and Functional Consequences

The functional diversity of CapG is likely dictated by its interaction with a multitude of protein partners. While its interaction with actin is well-characterized, a comprehensive map of its interactome is still lacking.

Unresolved Questions:

The Complete CapG Interactome: High-throughput proteomic approaches are needed to systematically identify all the proteins that interact with CapG in different cellular contexts and compartments (cytoplasm vs. nucleus).

Functional Consequences of Interactions: Beyond identifying binding partners, it is crucial to understand the functional consequences of these interactions. For example, how do different interactions modulate CapG's capping activity, its subcellular localization, or its involvement in signaling pathways?

Context-Dependent Interactions: The protein interaction network of CapG is likely to be dynamic and change depending on the cell type, developmental stage, and in response to extracellular stimuli. Mapping these context-dependent interaction networks is a major challenge.

A thorough understanding of the CapG interactome will provide a more holistic view of its cellular functions and will likely uncover novel pathways and processes in which it is involved.

Detailed Understanding of Diverse Post-Translational Regulatory Mechanisms

Post-translational modifications (PTMs) are critical for regulating the function of many proteins, and CapG is no exception. While some PTMs of CapG have been identified, a detailed and comprehensive understanding of their diversity and regulatory mechanisms is an important area for future investigation.

Unresolved Questions:

Phosphorylation: Phosphorylation of CapG has been shown to be functionally relevant. For instance, phosphorylation of specific threonine residues is important for its localization to chromosomes during mitosis. However, a complete map of all phosphorylation sites, the kinases and phosphatases involved, and the specific functional outcomes of each phosphorylation event is still needed.

Glycosylation: There is evidence to suggest that CapG can be O-glycosylated. The sites of glycosylation and the functional significance of this modification are yet to be determined.

Other PTMs: The existence and role of other PTMs, such as ubiquitination, acetylation, and SUMOylation, in regulating CapG function are largely unexplored. Investigating these modifications could reveal novel layers of regulation.

A detailed characterization of the PTM landscape of CapG will be essential for a complete understanding of how its activity is fine-tuned in response to various physiological and pathological signals.

Uncovering Novel Roles in Cellular Physiology Beyond Cytoskeletal Regulation

While the primary function of CapG is considered to be the regulation of the actin cytoskeleton, emerging evidence points towards its involvement in a broader range of cellular processes.

Unresolved Questions:

Role in Cancer Progression: Increased expression of CapG has been linked to enhanced cell migration and invasion in various cancers. While this is often attributed to its effects on the cytoskeleton, its nuclear functions in regulating gene expression may also play a significant role in metastasis. The precise mechanisms by which CapG contributes to the different stages of cancer progression need to be further investigated.

Involvement in Signaling Pathways: CapG may act as a signaling node, integrating inputs from various pathways to modulate cellular responses. Its regulation by calcium and phosphoinositides is well-known, but its potential interactions with other signaling molecules and its role in downstream signaling events are not fully understood.

Function in Specialized Cell Types: CapG is highly expressed in macrophages, and its name reflects this. However, its specific roles in the diverse functions of macrophages and other immune cells, as well as in other specialized cell types, require more in-depth investigation.

Exploring these non-canonical functions will broaden our perspective on the physiological importance of CapG and may open up new avenues for therapeutic intervention in diseases where its function is dysregulated.

Development of Advanced in vitro and in vivo Models for Mechanistic Studies

To address the many unresolved questions surrounding CapG, the development and application of advanced experimental models are essential.

Future Directions:

in vitro Models: The use of sophisticated in vitro systems, such as 3D cell cultures and organoids, will provide more physiologically relevant platforms to study CapG function in the context of complex cellular environments. These models can be used to investigate its role in processes like cell migration, invasion, and tissue morphogenesis.

in vivo Models: The existing CapG knockout mouse models have been instrumental in revealing its role in macrophage function. The development of new in vivo models, such as conditional knockout or knock-in mice allowing for tissue-specific or temporally controlled modulation of CapG expression, will be invaluable for dissecting its function in specific physiological and pathological contexts.

Advanced Imaging Techniques: The application of advanced imaging techniques, such as super-resolution microscopy and fluorescence correlation spectroscopy, will allow for the visualization of CapG dynamics and interactions at high spatial and temporal resolution within living cells. This will provide unprecedented insights into its molecular mechanisms of action.

By leveraging these advanced models and techniques, researchers will be better equipped to tackle the remaining challenges in CapG research and to translate fundamental discoveries into a deeper understanding of human health and disease.

Q & A

Q. What experimental methodologies are recommended for quantifying CAPG expression in tumor tissues?

CAPG expression can be assessed using immunohistochemistry (IHC) with validated antibodies (e.g., anti-CAPG ab155688) and scoring systems that integrate staining intensity and area. For example, IHC grading scales (0–4 for intensity, multiplied by area to generate a 0–12 score) categorize samples into low ("–" or "+") or high ("++" or "+++") expression groups . RT-qPCR is used for mRNA quantification, employing primers targeting CAPG and normalization to housekeeping genes (e.g., GAPDH) via the 2^(-ΔΔCq) method . TCGA database analysis can supplement wet-lab data, using tools like R/Bioconductor packages (e.g., limma for differential expression) .

Q. How does CAPG expression correlate with glioma malignancy and patient survival?

CAPG expression is significantly elevated in high-grade gliomas (HGG) compared to low-grade gliomas (LGG) and normal tissues. Patients with high CAPG expression (>46 years, male, HGG) exhibit shorter survival times (median survival: ~12 months vs. ~30 months in low-expression groups). Kaplan-Meier analysis and Cox regression confirm CAPG as an independent prognostic factor .

Q. What functional roles does CAPG play in cancer cell migration and metastasis?

CAPG regulates actin cytoskeleton dynamics by capping filament barbed ends, promoting cytoskeletal remodeling critical for invasion. In vitro validation includes Transwell migration assays and wound healing experiments in CAPG-knockdown cell lines (e.g., siRNA-mediated silencing in HCT116 colorectal cancer cells). CAPG overexpression correlates with lymphatic metastasis and poor differentiation in glioma and prostate cancer models .

Advanced Research Questions

Q. How can contradictory findings on CAPG’s age- and sex-dependent expression be resolved?

Discrepancies (e.g., CAPG being higher in males in TCGA glioma data but age-independent in Chinese cohorts) may arise from population stratification or technical variability. Solutions:

  • Stratified analysis : Subgroup patients by ethnicity, region, or sample source (TCGA vs. local biobanks).
  • Multivariate regression : Adjust for confounders like pathological stage or treatment history .
  • Meta-analysis : Pool data from studies like Xing & Zeng (2015) and Yun et al. (2018) to identify consistent trends .

Q. What molecular mechanisms link CAPG to therapeutic resistance in glioblastoma (GBM)?

CAPG’s actin-regulating activity may enhance DNA repair efficiency post-chemoradiation. Experimental approaches:

  • Co-culture models : Assess CAPG’s role in tumor-associated macrophage (TAM)-mediated resistance.
  • Phosphoproteomics : Identify CAPG-interacting proteins (e.g., gelsolin family members) in temozolomide-treated GBM cells .
  • In vivo validation : Use orthotopic xenografts with CAPG-knockout gliomas to measure recurrence rates .

Q. How can multi-omics datasets clarify CAPG’s role in pan-cancer metastasis?

Integrate TCGA (RNA-seq), CPTAC (proteomics), and single-cell RNA-seq data to:

  • Map CAPG expression across 33 cancer types (e.g., elevated in lung, breast, and gastric cancers).
  • Correlate CAPG with EMT markers (e.g., Vimentin, ZEB1) and metastasis-free survival . Tools: cBioPortal for cross-cohort analysis; GSEA for pathway enrichment (e.g., Rho GTPase signaling) .

Q. What experimental controls are critical when studying CAPG in clinical samples?

  • Tissue heterogeneity : Laser-capture microdissection to isolate tumor vs. stromal regions .
  • Antibody validation : Include CAPG-negative controls (e.g., siRNA-treated tissues) in IHC .
  • Batch effect correction : Normalize RT-qPCR data using ≥2 reference genes (e.g., GAPDH + ACTB) .

Methodological Considerations

Q. How to design a study evaluating CAPG as a therapeutic target?

  • In vitro : Screen CAPG inhibitors (e.g., cytochalasin D analogs) in 3D spheroid invasion assays.
  • In vivo : Use PDX models with longitudinal MRI to monitor tumor response .
  • Biomarker integration : Pair CAPG expression with circulating tumor DNA (ctDNA) levels .

Q. What statistical approaches address CAPG’s non-linear relationship with clinical outcomes?

  • Threshold determination : ROC analysis to define optimal CAPG expression cutoffs for survival stratification .
  • Machine learning : Train random forest models on CAPG + clinicopathological variables to predict recurrence .

Data Contradiction Analysis

Q. Why do some studies report no association between CAPG and survival in colorectal cancer (CRC)?

Unlike glioma, CRC studies (e.g., Wu et al.) show CapG correlates with tumor stage but not survival. Potential reasons:

  • Tissue-specific roles : CAPG may drive metastasis in gliomas but not CRC.
  • Method variance : Differences in IHC scoring protocols or follow-up duration .
    Resolution: Harmonize protocols via international consortia (e.g., CPTAC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.